molecular formula C17H17BrN2O2 B5310091 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide

カタログ番号 B5310091
分子量: 361.2 g/mol
InChIキー: VSBUURBVOWBFJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, also known as BPH-715, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPH-715 is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis.

科学的研究の応用

4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and diabetes.

作用機序

4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide works by binding to the catalytic site of PTP1B and inhibiting its enzymatic activity. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose tolerance and reduced hyperglycemia in animal models of diabetes. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also reduces body weight and adiposity in obese animals, possibly through its effects on energy metabolism and AMPK activation. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.

実験室実験の利点と制限

4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide also has a relatively short half-life in vivo, which may limit its therapeutic potential.

将来の方向性

Further research is needed to fully understand the therapeutic potential of 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide in the treatment of metabolic disorders. Future studies should focus on optimizing the pharmacokinetics and pharmacodynamics of 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, as well as investigating its effects on other metabolic pathways and signaling pathways. 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide may also have potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders, which warrant further investigation.

合成法

The synthesis of 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide involves the reaction of 4-bromo-2-nitroaniline with 4-phenylbutyric acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. This intermediate is then reduced with palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the final product, 4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide.

特性

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c18-15-11-9-14(10-12-15)17(19)20-22-16(21)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBUURBVOWBFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。